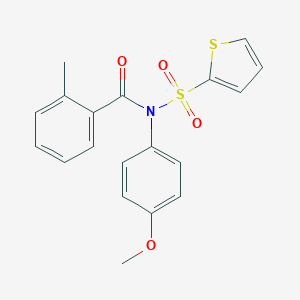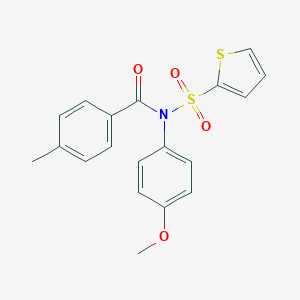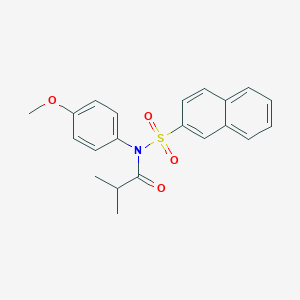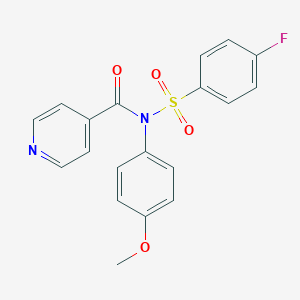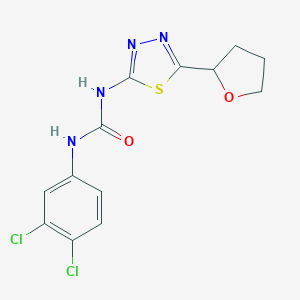
N-(3,4-dichlorophenyl)-N'-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of thiadiazole derivatives and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-N'-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and proteins in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,4-dichlorophenyl)-N'-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea in lab experiments include its high yield of synthesis, its diverse range of potential applications, and its relatively low toxicity. However, its limitations include its relatively low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on N-(3,4-dichlorophenyl)-N'-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea. One direction is to investigate its potential for use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory agent in the treatment of inflammatory bowel disease and other inflammatory conditions. Additionally, further research could be conducted to investigate its potential as an antimicrobial and antifungal agent.
Méthodes De Synthèse
The synthesis of N-(3,4-dichlorophenyl)-N'-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea can be achieved through the reaction of 3,4-dichloroaniline, 2-amino-5-tetrahydrofuran-2-yl-1,3,4-thiadiazole, and phosgene. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The yield of the reaction is typically high, and the compound can be purified through recrystallization.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-N'-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)urea has been studied extensively for its potential applications in medicine. It has been shown to have antimicrobial, antifungal, and antitumor properties. In addition, it has been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propriétés
Formule moléculaire |
C13H12Cl2N4O2S |
|---|---|
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C13H12Cl2N4O2S/c14-8-4-3-7(6-9(8)15)16-12(20)17-13-19-18-11(22-13)10-2-1-5-21-10/h3-4,6,10H,1-2,5H2,(H2,16,17,19,20) |
Clé InChI |
GIRJEBVXUOYAJO-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
C1CC(OC1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)

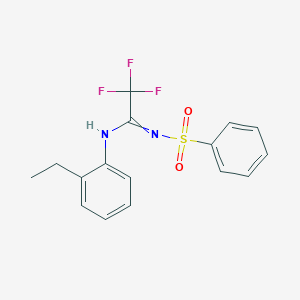
![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)


